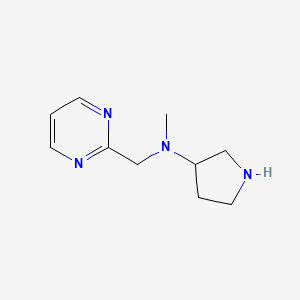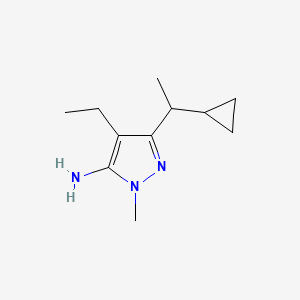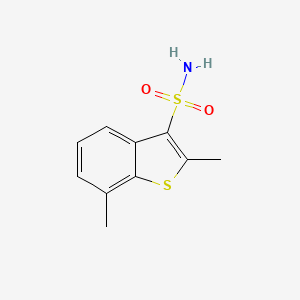
2,7-Dimethyl-1-benzothiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-1-benzothiophene-3-sulfonamide is a chemical compound with the molecular formula C10H11NO2S2 and a molecular weight of 241.33 g/mol . This compound belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide can be achieved through various synthetic routes. One common method involves the sulfonation of 2,7-dimethyl-1-benzothiophene using sulfonyl chloride reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. Industrial production methods may involve large-scale sulfonation reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,7-Dimethyl-1-benzothiophene-3-sulfonamide undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity . Major products formed from these reactions include sulfone, thiol, and substituted benzothiophene derivatives .
Scientific Research Applications
2,7-Dimethyl-1-benzothiophene-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2,7-Dimethyl-1-benzothiophene-3-sulfonamide can be compared with other similar compounds, such as:
2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride: This compound is a precursor in the synthesis of sulfonamide derivatives and has similar chemical properties.
2,5-Dimethylthiophene: A thiophene derivative with similar structural features but different chemical reactivity and applications.
Benzofuran derivatives: These compounds share a similar heterocyclic structure but contain an oxygen atom instead of sulfur, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific sulfonamide functional group, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H11NO2S2 |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
2,7-dimethyl-1-benzothiophene-3-sulfonamide |
InChI |
InChI=1S/C10H11NO2S2/c1-6-4-3-5-8-9(6)14-7(2)10(8)15(11,12)13/h3-5H,1-2H3,(H2,11,12,13) |
InChI Key |
SCDNNKCTHYKEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(S2)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzaldehyde](/img/structure/B13077692.png)

![3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13077710.png)
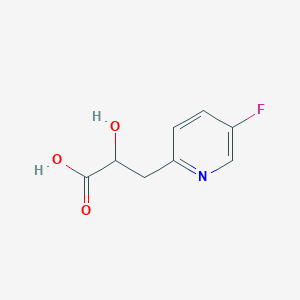

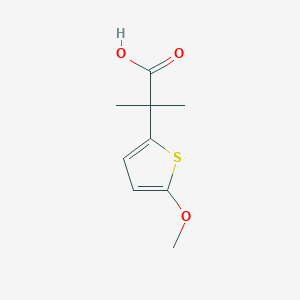

![4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13077727.png)
![6-Methoxy-1H,2H,2AH,3H,7BH-indeno[1,2-B]azet-2-one](/img/structure/B13077743.png)
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thietane]](/img/structure/B13077751.png)
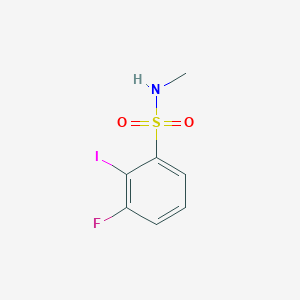
![3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine](/img/structure/B13077762.png)
